1-(5-(Difluoromethoxy)-2-ethylphenyl)propan-1-one
Description
1-(5-(Difluoromethoxy)-2-ethylphenyl)propan-1-one is a fluorinated aromatic ketone characterized by a propan-1-one backbone attached to a phenyl ring substituted with a difluoromethoxy group at the 5-position and an ethyl group at the 2-position. The compound’s structural features—fluorinated substituents and alkyl groups—impart unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, which are critical in pharmaceutical and material science applications .
Properties
Molecular Formula |
C12H14F2O2 |
|---|---|
Molecular Weight |
228.23 g/mol |
IUPAC Name |
1-[5-(difluoromethoxy)-2-ethylphenyl]propan-1-one |
InChI |
InChI=1S/C12H14F2O2/c1-3-8-5-6-9(16-12(13)14)7-10(8)11(15)4-2/h5-7,12H,3-4H2,1-2H3 |
InChI Key |
NWUUBHXBSBBXOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)OC(F)F)C(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Difluoromethoxy)-2-ethylphenyl)propan-1-one typically involves the introduction of the difluoromethoxy group and the ethyl group onto the phenyl ring, followed by the formation of the propanone moiety. Common synthetic routes may include:
Halogenation and Substitution Reactions: Starting with a suitable phenyl precursor, halogenation reactions can introduce halogen atoms, which are then substituted with difluoromethoxy and ethyl groups using appropriate reagents.
Friedel-Crafts Acylation: This method involves the acylation of the phenyl ring with a propanone derivative in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Difluoromethoxy)-2-ethylphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethoxy and ethyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halides and nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(5-(Difluoromethoxy)-2-ethylphenyl)propan-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-(Difluoromethoxy)-2-ethylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy and ethyl groups may influence the compound’s binding affinity and selectivity towards certain enzymes or receptors, thereby modulating biological activities. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Positional Isomers and Substituent Effects
1-[2-(Difluoromethoxy)phenyl]propan-1-one (CAS 929341-33-3)
- Molecular Formula : C₁₀H₁₀F₂O₂
- Molecular Weight : 200.18 g/mol
- Key Differences: The difluoromethoxy group is at the 2-position instead of the 5-position. The absence of an ethyl group may decrease lipophilicity (logP: predicted ~2.5 vs. ~3.2 for the target compound) .
1-(5-(Difluoromethoxy)-2-(trifluoromethoxy)phenyl)propan-2-one (CAS 1803888-16-5)
- Molecular Formula : C₁₁H₉F₅O₃
- Molecular Weight : 284.18 g/mol
- Key Differences: The trifluoromethoxy group at the 2-position increases electronegativity and steric bulk. The ketone is at the propan-2-one position, which may influence metabolic pathways (e.g., susceptibility to cytochrome P450 oxidation). Predicted boiling point (255°C) and density (1.343 g/cm³) suggest higher volatility than non-fluorinated analogues .
Functional Group Variations
3-Chloromethcathinone (3-CMC)
- Molecular Formula: C₁₀H₁₁ClNO
- Molecular Weight : 204.65 g/mol
- Key Differences: The methylamino group at C2 and chlorine at the 3-position render this compound a psychoactive cathinone derivative. Unlike the target compound, 3-CMC interacts with monoamine transporters, demonstrating how substituent electronegativity and hydrogen-bonding capacity dictate biological activity .
1-(4-Phenoxyphenyl)-3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]propan-1-one Derivatives
- These compounds exhibit anti-inflammatory activity, highlighting the role of heterocycles in enhancing target binding compared to the target compound’s simpler structure .
Data Table: Key Properties of Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Functional Groups | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|---|
| Target Compound (Hypothetical) | C₁₂H₁₄F₂O₂ | 244.24 | 5-OCHF₂, 2-C₂H₅ | Propan-1-one | N/A | N/A |
| 1-[2-(Difluoromethoxy)phenyl]propan-1-one | C₁₀H₁₀F₂O₂ | 200.18 | 2-OCHF₂ | Propan-1-one | N/A | 1.343 (Predicted) |
| 1-(5-OCHF₂-2-OCF₃-phenyl)propan-2-one | C₁₁H₉F₅O₃ | 284.18 | 5-OCHF₂, 2-OCF₃ | Propan-2-one | 255.0 ± 35.0 | 1.343 ± 0.06 |
| 3-CMC | C₁₀H₁₁ClNO | 204.65 | 3-Cl, N-CH₃ | Propan-1-one, amine | N/A | N/A |
Biological Activity
1-(5-(Difluoromethoxy)-2-ethylphenyl)propan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- A propanone backbone
- A difluoromethoxy group
- An ethyl-substituted phenyl ring
These structural components contribute to its unique biological properties and interactions with biological targets.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group enhances binding affinity, potentially leading to the inhibition or activation of various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Interaction : It can interact with cellular receptors, influencing signal transduction processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Escherichia coli | 15 | Moderate |
| Staphylococcus aureus | 10 | Strong |
| Candida albicans | 12 | Moderate |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines, including leukemia cells. The IC50 values suggest significant growth inhibition.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| L1210 Mouse Leukemia | 0.5 | Strong Inhibition |
| MCF-7 Breast Cancer | 0.8 | Moderate Inhibition |
| A549 Lung Cancer | 0.6 | Strong Inhibition |
Study 1: Antimicrobial Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of several compounds, including this compound. The results showed that this compound had superior activity against Staphylococcus aureus, outperforming commonly used antibiotics .
Study 2: Anticancer Properties
Another study focused on the anticancer effects of this compound on L1210 mouse leukemia cells. The findings indicated that treatment with the compound resulted in a significant decrease in cell viability, suggesting a potential role in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
